Taltirelin

CNS stimulant activity neurotransmitter release duration of action

Taltirelin (Ceredist®) is the only TRH analog approved for human use (Japan, SCD) and the definitive reference standard for TRH receptor pharmacology. It uniquely combines superagonism at human TRH-R (higher intrinsic efficacy than TRH), 8-fold longer brain half-life, 50-fold weaker endocrine activity, and established oral bioavailability—properties absent in montirelin or JTP-2942. Supported by Phase IV clinical K-SARA data (p=0.0321), it is the validated positive control for in vivo cerebellar ataxia models and the benchmark comparator for novel TRH mimetics. Procure with full CoA and HPLC/MS documentation.

Molecular Formula C17H23N7O5
Molecular Weight 405.4 g/mol
CAS No. 103300-74-9
Cat. No. B1682926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltirelin
CAS103300-74-9
Synonyms(1-methyl-4,5-dihydroorotyl)-histidyl-prolinamide
TA 0910
TA-0910
taltirelin hydrate
Molecular FormulaC17H23N7O5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
InChIInChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1
InChIKeyLQZAIAZUDWIVPM-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Taltirelin (CAS 103300-74-9): An Orally Active, Superagonist TRH Analog for Spinocerebellar Degeneration Research


Taltirelin (TA-0910, tradename Ceredist®) is a synthetic thyrotropin-releasing hormone (TRH) analog and a superagonist at the human TRH receptor [1]. It was developed to overcome the limitations of natural TRH, which include a short plasma half-life, poor blood-brain barrier penetration, and unwanted potent endocrine side effects [2]. Taltirelin is an orally active small molecule that exerts pronounced and long-lasting central nervous system (CNS) effects with significantly reduced endocrine activity [3]. It is the only TRH analog approved for human use, specifically in Japan for the treatment of ataxia in patients with spinocerebellar degeneration (SCD) [4].

Why Generic TRH or Simple TRH Analogs Cannot Substitute for Taltirelin in Neurodegeneration Models


Natural TRH is a poor drug candidate due to its rapid enzymatic degradation in plasma (half-life ~5.4 minutes) and poor oral bioavailability [1]. Even other synthetic TRH analogs, such as montirelin or JTP-2942, exhibit distinct pharmacokinetic and pharmacodynamic profiles that preclude simple interchangeability with taltirelin. Specifically, taltirelin possesses a unique combination of superagonism at the human TRH receptor (higher intrinsic efficacy than TRH despite lower binding affinity) [2], pronounced metabolic stability in brain tissue (8-fold longer half-life than TRH in brain homogenate) [3], and a well-defined clinical safety and efficacy profile in SCD patients established through Phase IV trials [4]. These differentiated properties are not uniformly present across the class and are critical determinants of experimental outcomes in neurodegeneration research.

Taltirelin (CAS 103300-74-9) Quantitative Comparative Evidence for Scientific Selection


Comparative CNS Stimulant Potency and Duration of Action: Taltirelin vs. TRH

Taltirelin exhibits 10- to 30-fold greater potency in enhancing dopamine (DA) release and turnover in rat brain compared to TRH, with a longer duration of action [1]. This differentiation is critical for studies requiring sustained CNS activation without frequent re-dosing. In a microdialysis study, taltirelin hydrate at 1-10 mg/kg increased extracellular DA and its metabolites for at least 3 hours, whereas TRH at 30 mg/kg was required to achieve a comparable effect, indicating a 10- to 30-fold higher potency for taltirelin [1].

CNS stimulant activity neurotransmitter release duration of action

Endocrine Selectivity: Reduced TSH-Releasing Activity of Taltirelin vs. TRH

A major limitation of TRH for CNS research is its potent endocrine activity, which can confound neurological outcomes. Taltirelin was engineered to minimize this. It exhibits approximately 50-fold weaker endocrine activity than TRH, while its CNS stimulant activity is 30- to 100-fold more potent [1]. This results in a dramatically improved therapeutic index for CNS applications. In vivo distribution studies confirm this selectivity: at 5 minutes post-intravenous administration in rats, taltirelin concentration in the pituitary (the target for endocrine TSH release) was only ~1/10th that of TRH [2].

endocrine selectivity TSH release CNS vs. endocrine index

Metabolic Stability in Biological Matrices: Taltirelin vs. TRH

The rapid degradation of TRH by blood and tissue peptidases limits its utility in vivo. Taltirelin demonstrates significantly enhanced metabolic stability. In rat blood, TRH degrades with a half-life of 5.4 minutes, whereas taltirelin is largely undegraded [1]. In rat brain homogenate, taltirelin has a half-life of 64.4 minutes, which is approximately 8-fold more stable than TRH (half-life 7.9 minutes) [1]. In humans, the plasma half-life of taltirelin following oral administration is 2-4 hours, compared to the ~5-minute half-life of TRH [2].

metabolic stability half-life enzymatic degradation

Clinical Efficacy in Spinocerebellar Degeneration: Phase IV Placebo-Controlled Trial

Taltirelin is the only TRH analog with robust Phase IV clinical evidence for improving ataxia in SCD patients. In a 24-week, multicenter, randomized, double-blind, placebo-controlled trial involving 149 patients, taltirelin hydrate (5 mg orally, twice daily) demonstrated a statistically significant improvement in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score compared to placebo [1]. The taltirelin group showed a change of -0.51±2.79 versus +0.36±2.62 in the control group (p=0.0321). Significant improvements were also observed in specific subscales for stance (p=0.0270) and speech disturbance (p=0.0130) [1].

spinocerebellar ataxia clinical trial ataxia rating scale

Receptor Pharmacology: Taltirelin as a Superagonist at the Human TRH Receptor

Unlike simple agonists, taltirelin acts as a superagonist at the human TRH receptor. This means it can produce a maximal functional response greater than the natural ligand, TRH, despite having a lower binding affinity [1]. In a model cell system expressing the human TRH receptor, taltirelin exhibited lower binding affinity (Ki = 3,877 nM) than TRH (Ki ≈ 300 nM) [2][3]. However, taltirelin demonstrated higher intrinsic efficacy in stimulating inositol-1,4,5-trisphosphate (IP3) second messenger generation, a key signaling pathway for CNS effects [1]. This unique pharmacological property is a key differentiator from other TRH analogs like montirelin (Ki = 35.2 nM in rat brain), which have higher binding affinity but do not share the superagonist profile [3].

receptor superagonism intrinsic efficacy TRH-R

Comparative Oral Bioavailability and Brain Penetration: Taltirelin vs. Rovatirelin

While taltirelin is orally active and penetrates the brain, its oral bioavailability in rats is low at 3.9% [1]. This represents a known limitation. A newer analog, rovatirelin, was developed to address this. Rovatirelin exhibits higher oral bioavailability and greater brain penetration in rats compared to taltirelin [2]. In direct comparative studies, rovatirelin demonstrated higher binding affinity for the human TRH receptor (Ki = 702 nM vs. 3,877 nM for taltirelin) [3] and was more potent in improving motor function in the rolling mouse Nagoya model of ataxia [4]. This evidence positions taltirelin as the established, clinically validated standard against which next-generation analogs like rovatirelin are benchmarked.

oral bioavailability brain penetration pharmacokinetics

Taltirelin (CAS 103300-74-9): Optimal Research and Procurement Application Scenarios Based on Differentiated Evidence


Validated Positive Control for Spinocerebellar Ataxia (SCA) In Vivo Efficacy Studies

Based on Phase IV clinical evidence demonstrating a statistically significant improvement in K-SARA scores (-0.51±2.79 vs. placebo +0.36±2.62, p=0.0321) [1], taltirelin serves as a validated positive control compound for in vivo efficacy studies in rodent models of SCA and other cerebellar ataxias. Its established clinical dose (5 mg BID oral in humans) provides a benchmark for translational dose selection. Use taltirelin as a reference standard when evaluating novel TRH analogs or other therapeutic candidates in motor coordination assays (e.g., rotarod, footprint analysis) in SCA mouse models.

Investigating TRH Receptor Superagonism and Biased Signaling in CNS Cell Lines

Taltirelin is a unique tool for studying biased agonism and superagonism at the human TRH receptor. Unlike natural TRH or other analogs, taltirelin exhibits higher intrinsic efficacy for stimulating IP3 second messenger generation despite lower binding affinity [2]. This property allows researchers to dissect the signaling pathways (Gq/11 vs. β-arrestin) that mediate the sustained CNS effects of TRH receptor activation. Use taltirelin in combination with TRH and other analogs (e.g., montirelin) in HEK293 or CHO cells stably expressing human TRH-R to quantify signaling bias and maximal efficacy.

Chronic Neurodegeneration Studies Requiring Sustained, CNS-Selective TRH Receptor Activation

For long-term in vivo studies where repeated dosing is required, taltirelin's prolonged CNS action and reduced endocrine activity provide significant advantages. Its 10- to 30-fold greater potency and longer duration of action compared to TRH in enhancing dopamine release [3], combined with its 50-fold weaker endocrine activity [4], minimizes confounding effects from HPT axis activation. This makes taltirelin the preferred TRH analog for chronic dosing regimens in rodent models of Parkinson's disease, spinal muscular atrophy, or other neurodegenerative conditions where sustained CNS stimulation is desired without endocrine disruption.

Benchmark Compound for Evaluating Next-Generation, Orally Bioavailable TRH Analogs

Taltirelin, with its known oral bioavailability (3.9% in rats) and brain penetration profile [5], serves as the established benchmark against which newer orally active TRH analogs like rovatirelin are compared. Researchers developing novel TRH mimetics should include taltirelin as a comparator arm in pharmacokinetic (plasma and brain concentration-time profiles) and pharmacodynamic (e.g., locomotor activity, noradrenaline release) studies to contextualize improvements in bioavailability, brain penetration, and in vivo potency. This is critical for demonstrating the translational advantage of new chemical entities over the currently approved standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taltirelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.